molecular formula C11H11F2NO2 B5021536 N-allyl-2-(2,4-difluorophenoxy)acetamide

N-allyl-2-(2,4-difluorophenoxy)acetamide

Cat. No.: B5021536
M. Wt: 227.21 g/mol
InChI Key: XOZCVLRBTQSNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-(2,4-difluorophenoxy)acetamide is a synthetic organic compound featuring an acetamide core functionalized with an N-allyl group and a 2,4-difluorophenoxy moiety. This structural motif is characteristic of compounds investigated for their potential biological activity in medicinal chemistry research . The presence of the 2,4-difluorophenyl group is a common strategy in drug design to modulate properties like metabolic stability, membrane permeability, and binding affinity . Compounds with similar N-substituted acetamide scaffolds have been identified as promising antagonists for various biological targets. For instance, research published in the Journal of Medicinal Chemistry has explored N-substituted acetamide derivatives as potent P2Y14R antagonists, highlighting the value of this chemical class in developing therapies for inflammatory diseases . The allyl substituent on the amide nitrogen offers a potential handle for further chemical modification, making this compound a valuable intermediate or building block in synthetic and discovery chemistry programs. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-2-5-14-11(15)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZCVLRBTQSNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Enzyme Inhibition Potential
  • Pseudomona Inhibitors: Analogs like N-[3,4-(methylenedioxy)benzyl]-2-(2,4-difluorophenoxy)propanamide (12e) demonstrated inhibitory activity against bacterial enzymes, suggesting the difluorophenoxy-acetamide scaffold is critical for binding .
  • Urease Inhibition : Thioxothiazolidinyl-acetamides (e.g., 6o in ) show that sulfur-containing groups enhance urease inhibition, whereas the allyl group in the target compound may prioritize different mechanisms.
Agrochemical and Pharmaceutical Relevance
  • Fluorine substitution enhances lipid solubility and metabolic stability .
  • Anticancer Candidates: The difluorophenoxy moiety is present in the cancer drug N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide, highlighting the pharmacophore’s versatility .

Physicochemical Properties

  • Crystallinity: Fluorine atoms in the phenoxy group promote intermolecular interactions (e.g., C–H···F, N–H···O), as observed in N-(3,4-difluorophenyl)-2,2-diphenylacetamide .

Challenges and Advantages

  • Synthetic Drawbacks : Allyl groups may require protective strategies or specialized catalysts (e.g., T3P® in ) to mitigate side reactions.
  • Derivatization Potential: The allyl substituent enables click chemistry or thiol-ene reactions for further functionalization, a unique advantage over non-allyl analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-allyl-2-(2,4-difluorophenoxy)acetamide?

  • Methodology : Synthesis typically involves coupling 2-(2,4-difluorophenoxy)acetic acid with allylamine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key parameters include:

  • Temperature : 0–25°C to minimize side reactions.
  • Solvent : Anhydrous dichloromethane or DMF for solubility and reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the purity and structural integrity of This compound be validated?

  • Analytical Workflow :

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.
  • NMR : Key signals include δ 6.8–7.0 ppm (aromatic protons from difluorophenoxy), δ 5.1–5.3 ppm (allyl CH2=CH-), and δ 4.2–4.4 ppm (acetamide CH2) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 284.0892 (calculated for C₁₁H₁₀F₂NO₂) .

Q. What are the key physicochemical properties influencing its handling in lab settings?

  • Properties :

  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF), low in water (<0.1 mg/mL).
  • Stability : Stable at −20°C under inert gas; sensitive to prolonged light exposure (degradation via photooxidation).
  • Melting Point : ~120–125°C (determined via differential scanning calorimetry) .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s inhibitory activity against Mycobacterium tuberculosis DprE1?

  • Protocol :

Enzyme Assay : Recombinant DprE1 incubated with substrate (decaprenylphosphoryl-β-D-ribose) and compound (0.1–100 µM). Measure NADH oxidation at 340 nm.

IC50 Calculation : Fit dose-response curves using nonlinear regression.

Cellular Activity : Test in M. tuberculosis H37Rv cultures (MIC determination via resazurin microtiter assay) .

Q. What strategies resolve contradictions in SAR data for derivatives of This compound?

  • Approach :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding poses of active/inactive analogs.
  • Metabolite Profiling : Use LC-MS to identify off-target interactions or metabolic inactivation.
  • Crystallography : Co-crystallize active derivatives with DprE1 to validate binding interactions .

Q. How to optimize pharmacokinetic properties while retaining bioactivity?

  • Strategies :

  • LogP Modulation : Introduce hydrophilic groups (e.g., hydroxyl, amine) to reduce cLogP from 3.2 to <2.5.
  • Metabolic Stability : Assess liver microsome stability (human/rat) and modify labile sites (e.g., allyl group oxidation).
  • Prodrug Design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

Q. What advanced techniques elucidate the compound’s mechanism in neuroprotective pathways?

  • Methods :

  • Transcriptomics : RNA-seq of treated neuronal cells to identify differentially expressed genes (e.g., Nrf2, BDNF).
  • Electrophysiology : Patch-clamp assays to measure ion channel modulation (e.g., NMDA receptors).
  • In Vivo Models : Test in zebrafish or murine models of neurodegeneration (e.g., MPTP-induced Parkinsonism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.